molecular formula C6H12O3 B14314549 3-(Methoxymethoxy)butanal CAS No. 114462-19-0

3-(Methoxymethoxy)butanal

Cat. No.: B14314549
CAS No.: 114462-19-0
M. Wt: 132.16 g/mol
InChI Key: QMLOPHHMLMSUAU-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)butanal is an organic compound with the molecular formula C6H12O3 It is an aldehyde with a methoxymethoxy group attached to the third carbon of the butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)butanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutanal with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the methoxymethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(Methoxymethoxy)butanoic acid.

    Reduction: 3-(Methoxymethoxy)butanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Methoxymethoxy)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(Methoxymethoxy)butanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-Methoxybutanal: Lacks the methoxymethoxy group, making it less complex.

Uniqueness

3-(Methoxymethoxy)butanal is unique due to the presence of both an aldehyde group and a methoxymethoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

114462-19-0

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

3-(methoxymethoxy)butanal

InChI

InChI=1S/C6H12O3/c1-6(3-4-7)9-5-8-2/h4,6H,3,5H2,1-2H3

InChI Key

QMLOPHHMLMSUAU-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)OCOC

Origin of Product

United States

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